molecular formula C20H18F3N3O3S B319783 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B319783
M. Wt: 437.4 g/mol
InChI Key: JYJGKSFAPOVXPP-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound featuring a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl-pyrimidine moiety is often prepared via nucleophilic substitution reactions involving trifluoromethylated precursors.

The final step involves the coupling of the furan and pyrimidine intermediates with the acetamide group. This is usually achieved through a condensation reaction, often catalyzed by a base such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxygenated furan derivatives, dihydropyrimidine compounds, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a trifluoromethyl group, and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-14-6-4-13(5-7-14)8-9-24-18(27)12-30-19-25-15(16-3-2-10-29-16)11-17(26-19)20(21,22)23/h2-7,10-11H,8-9,12H2,1H3,(H,24,27)

InChI Key

JYJGKSFAPOVXPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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